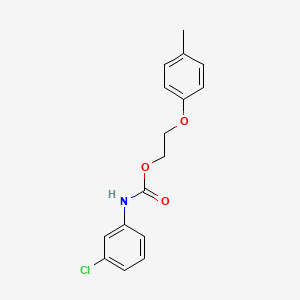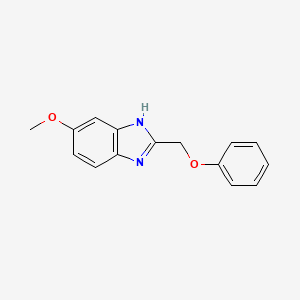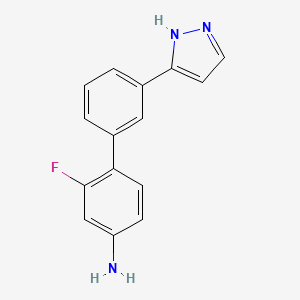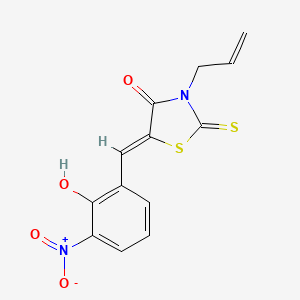
2-(4-methylphenoxy)ethyl (3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)ethyl (3-chlorophenyl)carbamate is a chemical compound that is commonly known as metolcarb. It is a carbamate insecticide that is used to control a wide range of pests in agriculture and horticulture. Metolcarb is also used in the food industry to control pests in stored products such as grains, flour, and rice. In
作用機序
Metolcarb belongs to the carbamate class of insecticides, which act by inhibiting the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the normal functioning of the nervous system in insects. By inhibiting the activity of acetylcholinesterase, metolcarb leads to the accumulation of acetylcholine, which results in paralysis and death of the insect.
Biochemical and Physiological Effects:
Metolcarb has been shown to have a number of biochemical and physiological effects on insects. It inhibits the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine and subsequent paralysis and death of the insect. Metolcarb also affects the activity of other enzymes such as esterases and glutathione S-transferases, which are involved in detoxification of insecticides. In addition, metolcarb has been shown to affect the metabolism of lipids and carbohydrates in insects, which can lead to reduced growth and reproduction.
実験室実験の利点と制限
Metolcarb is a widely used insecticide in agriculture and horticulture, and it has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. In addition, metolcarb is effective against a wide range of pests and has a low toxicity to mammals. However, there are some limitations to the use of metolcarb in lab experiments. For example, it is not effective against all pests, and some insects have developed resistance to metolcarb. In addition, metolcarb can have non-target effects on beneficial insects such as bees and butterflies.
将来の方向性
There are several future directions for research on metolcarb. One area of research is the development of new formulations of metolcarb that are more effective against resistant pests and have reduced non-target effects. Another area of research is the study of the ecological and environmental impacts of metolcarb, including its effects on non-target organisms and its persistence in soil and water. Finally, there is a need for further research on the mechanisms of resistance to metolcarb in insects, which could lead to the development of new strategies for pest control.
合成法
Metolcarb can be synthesized by reacting 3-chlorophenyl isocyanate with 2-(4-methylphenoxy)ethanol in the presence of a base catalyst. The reaction yields metolcarb as a white crystalline solid that is soluble in organic solvents such as acetone, benzene, and chloroform.
科学的研究の応用
Metolcarb has been extensively studied for its insecticidal properties. It is effective against a wide range of pests such as aphids, thrips, leafhoppers, and spider mites. Metolcarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, a neurotransmitter, which results in paralysis and death of the insect.
特性
IUPAC Name |
2-(4-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-12-5-7-15(8-6-12)20-9-10-21-16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLYSMRSZQUGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
![N-[4-(anilinocarbonyl)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5121994.png)
![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)
![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)


![5-{[(2-fluorobenzyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122037.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)



![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)